4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid
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Overview
Description
4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid is an organic compound with the molecular formula C19H20N2O4 This compound is characterized by its complex structure, which includes a benzoic acid core substituted with a benzoyl group and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Acylation Reaction: The initial step involves the acylation of 3-methylbutanoic acid with an appropriate amine to form an amide intermediate.
Benzoylation: The amide intermediate is then subjected to a benzoylation reaction using benzoyl chloride in the presence of a base such as pyridine to form the benzoyl amide.
Coupling Reaction: The final step involves coupling the benzoyl amide with 4-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzoyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Substituted amides, benzoyl derivatives.
Scientific Research Applications
4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: A simpler analog with similar structural features but lacking the benzoyl and amide groups.
3-methylbutanoic acid: A related compound with a similar aliphatic chain but without the aromatic and amide functionalities.
Uniqueness
4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid is unique due to its combination of aromatic and aliphatic features, as well as its amide linkage
Properties
IUPAC Name |
4-[[2-(3-methylbutanoylamino)benzoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)11-17(22)21-16-6-4-3-5-15(16)18(23)20-14-9-7-13(8-10-14)19(24)25/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHANSMIDARKXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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